1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]
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Overview
Description
1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit a broad spectrum of biological activities . The interaction often involves the formation of bonds with the active sites of the target molecules, leading to changes in their function .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It is mentioned that the most potent derivatives of indole have acceptable pharmacokinetic profiles and are favorable for oral drug administration . This suggests that the compound could have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2-methylphenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be compared with other indole derivatives, such as:
1-phenyl-1H-indole-2,3-dione: This compound lacks the hydrazone moiety and may exhibit different chemical and biological properties.
2-methyl-1H-indole-3-carboxaldehyde: This compound has a similar indole core but with different substituents, leading to variations in its reactivity and biological activity.
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure
The molecular formula for 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is C21H18N4O. The compound features an indole backbone with a hydrazone linkage, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of indole compounds exhibit potent antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound under discussion may share similar antimicrobial properties due to its structural characteristics.
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
7b | 0.22 | S. aureus |
7b | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been documented in various studies. For instance, compounds with similar structural motifs have shown moderate to high growth inhibition against pancreatic cancer cells. The activity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Some derivatives exhibited IC50 values in the range of nanomolar concentrations .
Compound | IC50 (nM) | Cell Line |
---|---|---|
Compound A | 3.8 | Pancreatic cancer cells |
Compound B | 20 | Breast cancer cells |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has been reported that certain indole derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial replication and folate metabolism . The IC50 values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .
Enzyme | IC50 (μM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
Dihydrofolate Reductase | 0.52 - 2.67 |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including hydrazones, against clinically relevant pathogens. The results indicated that the tested compounds exhibited significant bactericidal activity and were effective at reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of hydrazone derivatives on various cancer cell lines, revealing that specific modifications in the structure led to enhanced cytotoxicity against breast and pancreatic cancer cells .
Properties
IUPAC Name |
3-[(2-methylphenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-9-5-7-13-18(15)22-23-20-17-12-6-8-14-19(17)24(21(20)25)16-10-3-2-4-11-16/h2-14,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKACBFRYXWNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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